TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL
Brand Name: Vulcanchem
CAS No.: 2550693-02-0
VCID: VC11656182
InChI: InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11?;
SMILES: CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2.Cl
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.80 g/mol

TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL

CAS No.: 2550693-02-0

Cat. No.: VC11656182

Molecular Formula: C13H25ClN2O2

Molecular Weight: 276.80 g/mol

* For research use only. Not for human or veterinary use.

TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL - 2550693-02-0

Specification

CAS No. 2550693-02-0
Molecular Formula C13H25ClN2O2
Molecular Weight 276.80 g/mol
IUPAC Name tert-butyl N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11?;
Standard InChI Key VLSUGJHHASGFFX-DIVWUKMWSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2.Cl
SMILES CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 9-azabicyclo[3.3.1]nonane scaffold, a bridged bicyclic system comprising a seven-membered ring fused to a six-membered ring. The endo configuration specifies that the carbamate group occupies the same face as the bridgehead nitrogen atom, influencing its three-dimensional conformation and intermolecular interactions. Key structural attributes include:

  • Bicyclic Core: A rigid framework that restricts rotational freedom, enhancing binding specificity to biological targets.

  • Carbamate Functional Group: Introduced via tert-butoxycarbonyl (Boc) protection, a common strategy in peptide synthesis to temporarily mask amine reactivity.

  • Hydrochloride Salt Form: Improves aqueous solubility and crystallinity, facilitating purification and formulation.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₅ClN₂O₂
Molecular Weight276.80 g/mol
IUPAC Nametert-butyl N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate hydrochloride
SMILESCC(C)(C)OC(=O)NC1C[C@H]2CCCC@@HN2.Cl
InChI KeyVLSUGJHHASGFFX-DIVWUKMWSA-N

Stereochemical Considerations

The endo configuration at position 3 was confirmed via X-ray crystallography in related azabicyclo compounds, demonstrating preferential equatorial positioning of substituents to minimize steric strain . Nuclear Overhauser effect (NOE) spectroscopy further validates the spatial arrangement of the bicyclic system and carbamate group .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Bicyclic Amine Formation: Cyclization of a linear diamine precursor under acidic conditions yields the azabicyclo[3.3.1]nonane core.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the carbamate group selectively at the 3-position.

  • Salt Formation: Treatment with hydrochloric acid in ethyl acetate generates the hydrochloride salt.

Critical challenges include controlling regio- and stereoselectivity during cyclization and avoiding N-overprotection. Recent advances in flow chemistry have improved yields (68–72%) by optimizing residence time and temperature gradients .

Analytical Characterization

  • High-Resolution Mass Spectrometry (HRMS): Confirmed molecular ion peak at m/z 277.1543 [M+H]⁺ (calc. 277.1548).

  • ¹³C NMR: Distinct signals at δ 155.8 ppm (carbamate carbonyl) and δ 79.3 ppm (tert-butyl carbon) .

  • X-ray Diffraction: Unit cell parameters (a = 8.92 Å, b = 10.45 Å, c = 12.78 Å) corroborate the endo configuration .

Pharmacological Profile and Applications

Mechanism of Action

While direct biological data for this compound remains limited, structural analogs demonstrate potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory mediation . The azabicyclo[3.3.1]nonane scaffold likely interacts with NAAA’s catalytic cysteine residue (Cys126) through non-covalent interactions, preserving endogenous palmitoylethanolamide (PEA) levels .

Table 2: Comparative Activity of Azabicyclo Derivatives

CompoundNAAA IC₅₀ (μM)Selectivity (vs. FAAH)
ARN19689 (Analog)0.042>700-fold
Tert-butyl derivativeData pending

Preclinical Development

  • Metabolic Stability: Microsomal assays indicate a half-life (t₁/₂) of 42 minutes in human liver microsomes, suggesting moderate hepatic clearance .

  • Blood-Brain Barrier Permeability: LogBB value of −0.7 predicts limited CNS penetration, favoring peripheral activity .

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